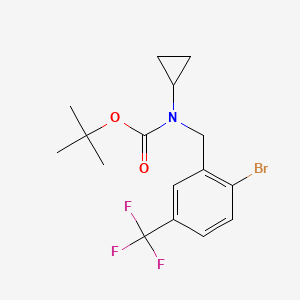
tert-Butyl 2-bromo-5-(trifluoromethyl)benzyl(cyclopropyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 2-bromo-5-(trifluoromethyl)benzyl(cyclopropyl)carbamate: is a complex organic compound that features a tert-butyl group, a bromine atom, a trifluoromethyl group, and a cyclopropylcarbamate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-bromo-5-(trifluoromethyl)benzyl(cyclopropyl)carbamate typically involves multiple steps:
Formation of the Benzyl Bromide Intermediate: The starting material, 2-bromo-5-(trifluoromethyl)benzyl alcohol, is treated with a brominating agent such as phosphorus tribromide (PBr3) to form the corresponding benzyl bromide.
Cyclopropylcarbamate Formation: The benzyl bromide intermediate is then reacted with cyclopropylamine in the presence of a base like triethylamine to form the cyclopropylcarbamate.
tert-Butyl Protection: Finally, the compound is protected with a tert-butyl group using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the benzyl and cyclopropyl groups.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium cyanide (KCN) under mild conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or other substituted benzyl derivatives.
Oxidation Products: Oxidation can yield carboxylic acids or ketones.
Reduction Products: Reduction can yield alcohols or amines.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl and cyclopropyl groups.
Biology and Medicine:
Pharmaceutical Research: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in the design of molecules with specific biological activities.
Industry:
Agrochemicals: The compound can be used in the development of new agrochemicals with improved efficacy and safety profiles.
作用機序
The mechanism of action of tert-Butyl 2-bromo-5-(trifluoromethyl)benzyl(cyclopropyl)carbamate would depend on its specific application. In general, the compound’s effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the cyclopropyl group can influence its binding affinity and selectivity.
類似化合物との比較
- tert-Butyl 2-bromo-5-(trifluoromethyl)benzoate
- tert-Butyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate
- 2-Bromo-5-(trifluoromethyl)pyridine
Uniqueness: tert-Butyl 2-bromo-5-(trifluoromethyl)benzyl(cyclopropyl)carbamate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the cyclopropylcarbamate moiety can influence its reactivity and interactions with biological targets.
特性
IUPAC Name |
tert-butyl N-[[2-bromo-5-(trifluoromethyl)phenyl]methyl]-N-cyclopropylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrF3NO2/c1-15(2,3)23-14(22)21(12-5-6-12)9-10-8-11(16(18,19)20)4-7-13(10)17/h4,7-8,12H,5-6,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMCYTDIPWZXRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=C(C=CC(=C1)C(F)(F)F)Br)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














